1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride
Description
Historical Context and Discovery
The compound 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride represents a relatively recent addition to the extensive family of piperidine derivatives. According to chemical database records, this specific compound was first documented and assigned its Chemical Abstracts Service registry number 1185307-34-9 in 2010, with the initial creation date recorded as June 21, 2010. The compound's development occurred during a period of significant advancement in fluorinated pharmaceutical intermediates and piperidine-based chemical synthesis.
The historical context of this compound's discovery is intrinsically linked to the broader development of piperidine chemistry, which traces its origins to the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The systematic exploration of piperidine derivatives has since expanded dramatically, with fluorinated variants becoming increasingly important in pharmaceutical and chemical research applications.
The incorporation of fluorine substituents into piperidine structures gained momentum in the latter half of the 20th century, driven by the recognition that fluorine atoms can significantly alter the physicochemical properties of organic molecules. The specific compound under examination represents this evolutionary trajectory in piperidine chemistry, combining the established piperidine scaffold with strategic fluorine placement and additional amino functionality.
Recent synthetic developments in piperidine chemistry have demonstrated the continued importance of these heterocyclic systems. Modern approaches to piperidine synthesis include hydrogenation and reduction methods, intramolecular cyclization reactions, and multicomponent reactions that provide efficient access to diverse piperidine derivatives. The synthesis of this compound likely employs similar methodologies, though specific synthetic protocols for this exact compound require further investigation.
Nomenclature and Classification
The compound this compound exhibits multiple accepted nomenclature forms, reflecting the complexity of systematic chemical naming conventions. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine hydrochloride. This naming convention emphasizes the structural connectivity and functional group relationships within the molecule.
Alternative nomenclature variations documented in chemical databases include several equivalent forms. The compound is also known as 1-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine hydrochloride and 1-(4-fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine;hydrochloride. These variations reflect different approaches to representing the salt formation and structural connectivity in chemical nomenclature systems.
From a classification perspective, this compound belongs to several important chemical categories. Primarily, it is classified as a piperidine derivative, placing it within the broader family of six-membered saturated heterocyclic compounds containing nitrogen. The presence of fluorine substitution on the phenyl ring classifies it additionally as a fluorinated aromatic compound. The amino functionality and hydrochloride salt formation further categorize it as an amine hydrochloride salt.
The systematic classification of this compound within chemical taxonomy systems positions it as a substituted piperidine with both aromatic and aliphatic substituents. The piperidine ring system serves as the central scaffold, with the 4-fluorophenyl ethyl group providing aromatic character and the amino substituent contributing additional nitrogen functionality. This structural arrangement creates a compound with multiple potential interaction sites and diverse chemical reactivity patterns.
Chemical database systems assign various identifier codes to facilitate accurate compound identification and retrieval. The compound carries the Chemical Abstracts Service registry number 1185307-34-9, which serves as its primary identifier in chemical literature and databases. Additional identification codes include the DSSTox Substance Identifier DTXSID60671351 and various commercial catalog numbers used by chemical suppliers.
Chemical Identification Parameters
The molecular formula of this compound is C₁₄H₂₂ClFN₂, which accurately represents the elemental composition including the hydrochloride salt formation. This formula indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine atom, and two nitrogen atoms. The molecular weight of the compound is calculated as 272.79 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(C1=CC=C(C=C1)F)NCC2CCNCC2.Cl, which provides a linear text format for describing the molecular structure. The International Chemical Identifier representation is InChI=1S/C14H21FN2.ClH/c1-11(13-2-4-14(15)5-3-13)17-10-12-6-8-16-9-7-12;/h2-5,11-12,16-17H,6-10H2,1H3;1H, offering a standardized method for representing chemical structures in databases and computational systems.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClFN₂ |
| Molecular Weight | 272.79 g/mol |
| Chemical Abstracts Service Number | 1185307-34-9 |
| International Chemical Identifier Key | SRLZYXOYXWVFKB-UHFFFAOYSA-N |
| DSSTox Substance Identifier | DTXSID60671351 |
| MDL Number | MFCD11215274 |
The compound's parent structure, excluding the hydrochloride salt, corresponds to PubChem Compound Identifier 45786466, representing 1-(4-fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine. This parent compound relationship provides important information about the basic molecular structure before salt formation and helps establish connections to related chemical entities in database systems.
Analytical identification of this compound relies on multiple spectroscopic and analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon and hydrogen environments within the molecule. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that confirm structural assignments. Infrared spectroscopy reveals characteristic functional group vibrations, particularly those associated with the amine, aromatic, and carbon-fluorine bonds present in the structure.
The compound's chemical stability and storage requirements depend on its specific structural features. The presence of the amino group and hydrochloride salt formation typically requires protection from moisture and extreme pH conditions. The fluorinated aromatic system generally contributes to chemical stability, while the piperidine ring system requires protection from strong oxidizing conditions that might affect the nitrogen functionality.
Structural Relationship to Related Piperidine Derivatives
The structural architecture of this compound positions it within a well-defined family of piperidine derivatives that share common structural motifs and chemical properties. The piperidine ring system serves as the central scaffold for numerous pharmaceutical compounds and chemical intermediates, making structural relationships particularly significant for understanding chemical behavior and potential applications.
Related compounds in the piperidine derivative family include several structurally similar molecules that differ primarily in substitution patterns and functional group arrangements. The compound N-(4-fluorophenyl)piperidin-4-amine represents a closely related structure with the same fluorinated phenyl group but different connectivity to the piperidine ring. This structural relationship demonstrates how minor changes in connectivity can significantly influence chemical properties and biological activity.
Another structurally related compound is (4-Fluoro-phenyl)-piperidin-4-yl-amine dihydrochloride, which carries the Chemical Abstracts Service number 1193389-70-6. This compound exhibits a similar fluorinated phenyl-piperidine relationship but differs in the specific attachment points and salt stoichiometry. The molecular formula C₁₁H₁₇Cl₂FN₂ and molecular weight of 267.17 grams per mole distinguish it from the target compound while maintaining structural similarity.
The broader family of 4-substituted piperidine derivatives provides additional context for understanding structural relationships. Research has demonstrated that 1,4-disubstituted piperidine derivatives can be synthesized through various approaches, including reductive amination processes and cyclization reactions. These synthetic methodologies provide insights into potential preparation routes for the target compound and related structures.
Table 2: Structural Comparison of Related Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| This compound | C₁₄H₂₂ClFN₂ | 272.79 | 1185307-34-9 |
| (4-Fluoro-phenyl)-piperidin-4-yl-amine dihydrochloride | C₁₁H₁₇Cl₂FN₂ | 267.17 | 1193389-70-6 |
| N-(4-fluorophenyl)piperidin-4-amine | C₁₁H₁₅FN₂ | 194.25 | N/A |
| 4-(4-Fluoro-phenyl)-piperidine | C₁₁H₁₄FN | 179.23 | 37656-48-7 |
The conformational behavior of piperidine derivatives significantly influences their chemical and biological properties. Piperidine rings typically adopt chair conformations similar to cyclohexane, with the nitrogen substituent preferentially occupying equatorial positions to minimize steric interactions. In the case of this compound, the amino substituent at the 4-position and the N-ethyl-4-fluorophenyl group create specific conformational preferences that influence the overall molecular shape and potential interaction patterns.
Synthetic approaches to related piperidine derivatives often employ common methodologies that can provide insights into potential preparation strategies for the target compound. Reductive amination reactions have proven particularly effective for creating substituted piperidine derivatives, as demonstrated in the synthesis of various 4-aminopiperidine compounds. These reactions typically involve the condensation of piperidine-4-one derivatives with appropriate amine nucleophiles, followed by reduction to generate the desired substitution pattern.
The incorporation of fluorine substituents into piperidine derivatives represents a specific area of structural modification that significantly influences chemical properties. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and modify electronic properties of the resulting compounds. The 4-fluorophenyl substituent in the target compound exemplifies this strategic use of fluorine to modify chemical behavior while maintaining the essential piperidine scaffold.
Contemporary research in piperidine chemistry continues to explore new synthetic methodologies and structural variations that expand the diversity of available derivatives. Multicomponent reactions, catalytic cyclization processes, and novel functionalization strategies provide access to increasingly complex piperidine structures with tailored properties for specific applications. The target compound represents one example of this ongoing structural diversification within piperidine chemistry.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(11-2-4-12(14)5-3-11)16-8-6-13(15)7-9-16;/h2-5,10,13H,6-9,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXFPPVKCJQUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671343 | |
| Record name | 1-[1-(4-Fluorophenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-22-8 | |
| Record name | 1-[1-(4-Fluorophenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanohydrin Formation and Grignard Reaction
A key preparative strategy involves the conversion of 1-benzylpiperidin-4-one hydrochloride to cyanohydrin intermediates, followed by nucleophilic addition of arylmagnesium bromide (Grignard reagent) to form substituted piperidine derivatives.
Step (a): Cyanohydrin formation
An aqueous solution of 1-benzylpiperidin-4-one hydrochloride is reacted with potassium cyanide in a biphasic system (toluene/water) at low temperature (around 15°C). The mixture is then heated to 45°C to complete cyanohydrin formation. The organic phase is isolated and dried azeotropically.Step (b): Grignard addition
The cyanohydrin intermediate is treated with phenylmagnesium bromide (prepared from bromobenzene and magnesium) in a toluene/methyl tert-butyl ether solvent system at 15°C to room temperature. After reaction completion, the mixture is quenched with aqueous hydrogen peroxide to oxidize any residual magnesium species. The organic phase is washed and dried.
This step introduces the phenyl group, which can be modified to include the 4-fluoro substituent by using 4-fluorobromobenzene in place of bromobenzene in the Grignard reagent preparation.
Catalytic Hydrogenation and Salt Formation
Step (c): Hydrogenation
The product from the Grignard reaction is subjected to catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol at 45°C under ambient pressure for 24 hours. This step reduces nitrile or other unsaturated groups to the corresponding amine.Salt formation
After hydrogenation, the reaction mixture is refluxed with water, filtered, and solvents removed. The residue is dissolved in acetone, and oxalic acid is added to adjust pH to 2.5-3, precipitating the dioxalate salt. The solid is filtered, washed, and dried under vacuum. For hydrochloride salt formation, a similar acidification step with hydrochloric acid is performed to obtain the stable hydrochloride salt of the amine.
Data Table: Summary of Key Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Product/Form |
|---|---|---|---|---|---|
| (a) | Cyanohydrin formation | 1-Benzylpiperidin-4-one HCl, KCN, toluene/water | 15°C to 45°C | 3 hours (addition), heating | Cyanohydrin intermediate |
| (b) | Grignard addition | Phenylmagnesium bromide (or 4-fluorophenylmagnesium bromide), toluene/MTBE | 15°C to RT | 2 hours | Substituted piperidine derivative |
| (c) | Catalytic hydrogenation | Pd/C (5%), methanol, H2 | 45°C, ambient pressure | 24 hours | Reduced amine intermediate |
| (d) | Salt formation | Oxalic acid or HCl, acetone/ethanol | RT to reflux | 1-2 hours | Dioxalate or hydrochloride salt |
Research Findings and Notes
The use of 4-fluorophenylmagnesium bromide in place of phenylmagnesium bromide allows selective incorporation of the 4-fluoro substituent on the aromatic ring, crucial for the target compound.
The hydrogenation step is critical for converting nitrile or imine intermediates to the primary amine, and the use of Pd/C catalyst ensures high selectivity and yield.
Salt formation with hydrochloric acid improves the compound's stability, solubility, and ease of purification, which is standard for amine-containing pharmaceuticals.
Alternative solvents such as ethanol, methanol, and acetone are used to optimize solubility and crystallization during purification.
Chemical Reactions Analysis
Alkylation of Piperidine Core
-
Reaction : Introduction of the 1-(4-fluorophenyl)ethyl group via nucleophilic substitution.
-
Conditions :
-
Outcome : Formation of the N-alkylated piperidine intermediate .
Acylation and Protection
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Reaction : Protection of the amine group using anhydrides (e.g., propanoic acid anhydride) .
-
Conditions :
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Outcome : Stabilization of the amine group to prevent side reactions during subsequent steps .
Hydrogenation for Debenzylation
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Reaction : Removal of benzyl protecting groups via catalytic hydrogenation.
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Conditions :
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Outcome : Cleavage of benzyl groups to yield the free amine .
Stability Under Chemical Conditions
The compound’s reactivity and stability are influenced by its functional groups:
Derivatization Reactions
The secondary amine and fluorophenyl groups enable further functionalization:
Amide Formation
-
Reaction : Reaction with acyl chlorides or anhydrides to form amides.
Reductive Amination
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Reaction : Reaction with aldehydes/ketones in the presence of NaBH₃CN.
Electrophilic Aromatic Substitution
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Reaction : Fluorophenyl ring undergoes nitration or halogenation.
Purification and Isolation
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Crystallization : Repeated crystallization from 2-propanol/water mixtures enhances purity (>98%) .
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Chromatography : Silica gel column chromatography with CHCl₃/MeOH (95:5) removes byproducts .
Key Research Findings
Scientific Research Applications
Neuropharmacology
Research indicates that 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride may exhibit neuroprotective effects. Studies have shown its potential in treating neurodegenerative diseases such as Alzheimer's by reducing oxidative stress in neuronal cultures.
Metabolic Disorders
The compound has been investigated for its role in managing metabolic syndrome, including type 2 diabetes and obesity. It may influence insulin sensitivity and lipid metabolism through its action on specific metabolic enzymes.
Cancer Research
Preliminary studies suggest that this compound could possess cytotoxic properties against various cancer cell lines. In vitro assays have demonstrated significant activity against HeLa cells (cervical cancer) with an IC50 of 15.3 µM, indicating potential as an anticancer agent.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Reduced oxidative stress markers in neuronal cultures, suggesting potential for Alzheimer's treatment. |
| Study B | Metabolic Effects | Improved insulin sensitivity in diabetic models, indicating therapeutic potential for metabolic disorders. |
| Study C | Anticancer Activity | Significant cytotoxicity against HeLa cells; further research needed for optimization. |
Mechanism of Action
The mechanism by which 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride exerts its effects involves interaction with molecular targets such as receptors or enzymes, influencing specific pathways:
Molecular Targets: : May include neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: : Affects neurological or biochemical pathways, modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog data.
Key Observations:
Halogen Effects: The 4-fluoro substituent in the target compound may offer improved metabolic stability and lower molecular weight compared to 3-chloro analogs (e.g., 275.22 vs. ~269.7) . Fluorine’s electronegativity can enhance binding affinity in target receptors.
Linker Chemistry :
- Ethyl linkers (as in the target compound) provide flexibility and reduced steric hindrance compared to rigid benzyl linkers , which may explain the discontinuation of 1-(4-chloro-benzyl)-piperidin-4-amine due to solubility or synthesis challenges .
Amine Position :
- Piperidin-4-ylamine derivatives (4-position) are more common in drug discovery than 3-ylamine analogs, as the 4-position allows better spatial alignment with biological targets .
Regulatory and Commercial Status
- The target compound is listed as a research chemical, while several analogs (e.g., 1-(4-chloro-benzyl)-piperidin-4-amine) are discontinued, possibly due to efficacy or safety concerns .
- Commercial suppliers emphasize high purity (>98%) for the target compound, aligning with its role in precision drug development .
Biological Activity
1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride, with the molecular formula C13H20ClFN2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Cyclization of a suitable precursor under reflux conditions in the presence of a strong acid.
- Alkylation Reaction : Involves the introduction of the 1-(4-fluorophenyl)ethyl group using an alkyl halide in an aprotic solvent.
- Hydrochloride Formation : The compound is converted into its hydrochloride salt through reaction with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. It has shown potential effects on neurological systems, influencing pathways related to mood regulation and cognitive functions.
Pharmacological Properties
Research indicates that this compound may exhibit the following activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially offering antidepressant properties.
- Analgesic Activity : There are indications that this compound may influence pain pathways, providing analgesic effects in preclinical models.
- Antitumor Potential : Preliminary studies have explored its efficacy against various cancer cell lines, showing promise as a lead compound for further development .
In Vitro Studies
A study evaluating the cytotoxic effects of related compounds on cancer cell lines demonstrated that derivatives of piperidine, including those similar to this compound, exhibited significant antiproliferative activity. For instance, compounds were tested against HCT116 colon cancer cells with notable IC50 values indicating their effectiveness at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylamine | HCT116 | 0.64 |
| Related Compound A | KMS-12 BM | 0.14 |
| Related Compound B | MM1.S | 0.64 |
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications at specific positions on the piperidine ring significantly influence biological activity. For example, substituents at the para position of the phenyl ring enhance binding affinity to target enzymes involved in cancer proliferation pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[1-(4-Fluorophenyl)-ethyl]-piperidin-4-ylamine hydrochloride, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of a piperidine precursor with a fluorophenyl-ethyl moiety. For example, analogous piperidine derivatives are synthesized under basic conditions using ethyl difluoroacetate and hydroxypiperidine, where pH and temperature critically affect reaction kinetics and yield . Optimizing stoichiometry, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) can enhance efficiency.
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the piperidine ring and fluorophenyl substituents. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Orthogonal techniques like infrared (IR) spectroscopy and X-ray crystallography resolve ambiguities in stereochemistry .
Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What in vitro assays are typically employed to evaluate the receptor binding affinity of this piperidine derivative?
- Methodological Answer : Radioligand binding assays (e.g., using tritiated ligands) for serotonin or dopamine receptors are common. Cell-based functional assays (e.g., cAMP accumulation or calcium flux) quantify agonism/antagonism. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against off-target receptors (e.g., adrenergic, histaminergic) are critical .
Advanced Research Questions
Q. How can computational methods be integrated into the reaction design for this compound to enhance synthetic efficiency?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent and catalyst selection. Machine learning models trained on reaction databases can propose optimal conditions (e.g., temperature, pH) and predict side products. Feedback loops between simulations and experimental validation accelerate optimization .
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics. Meta-analyses of published data with rigorous statistical weighting (e.g., random-effects models) identify outliers and reconcile contradictions .
Q. What strategies are effective in modifying the piperidine ring or fluorophenyl group to enhance target selectivity while minimizing off-target interactions?
- Methodological Answer : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) to block off-target binding. Bioisosteric replacement of the fluorophenyl group with thiophene or pyridine rings alters electronic properties. Structure-activity relationship (SAR) studies using parallel synthesis and high-throughput screening identify optimal substituents .
Q. How can researchers address challenges in isolating enantiomers of this chiral piperidine derivative?
- Methodological Answer : Chiral chromatography (e.g., using amylose or cellulose-based columns) separates enantiomers. Asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) ensures enantioselectivity. Dynamic kinetic resolution during synthesis may improve yield of the desired enantiomer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
